![molecular formula C11H9N5O3S B5587730 6-甲基-4-[(3-硝基亚苄基)氨基]-3-硫代-3,4-二氢-1,2,4-三嗪-5(2H)-酮](/img/structure/B5587730.png)

6-甲基-4-[(3-硝基亚苄基)氨基]-3-硫代-3,4-二氢-1,2,4-三嗪-5(2H)-酮

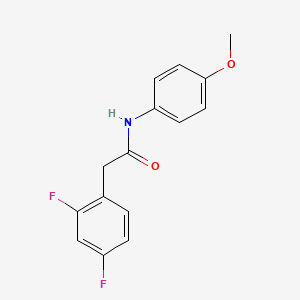

描述

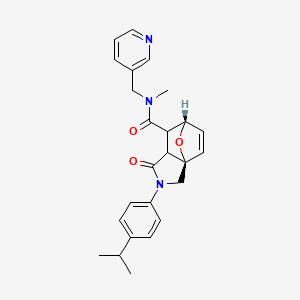

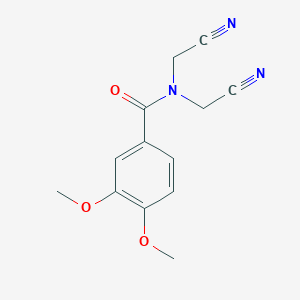

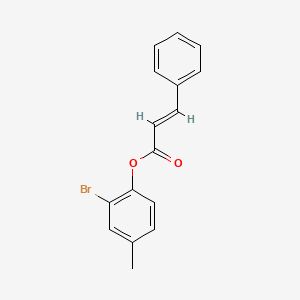

Synthesis Analysis

The synthesis of 6-methyl-4-[(3-nitrobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been achieved through solvent-free microwave-assisted reactions of 4-amino-6-methyl-5-oxo-3-thioxo-2H-1,2,4-triazine with various aldehydes. This method highlights an efficient approach to forming the corresponding imines, characterized by their spectroscopic data and elemental analysis. X-ray diffraction studies further complement the structural characterization of these compounds (Tabatabaee et al., 2007).

Molecular Structure Analysis

The detailed molecular structure of the compound has been elucidated using X-ray diffraction, revealing significant insights into its crystallography. The compound crystallizes in a triclinic space group, with defined cell parameters and angles, providing a clear picture of its molecular geometry and arrangement (Tabatabaee et al., 2007).

Chemical Reactions and Properties

Although the focus is on synthesis and molecular structure, chemical reactions involving this compound largely pertain to its formation and the potential for derivatization. The reactivity under microwave irradiation without solvent is particularly noteworthy, as it signifies a green chemistry approach to synthesizing such complex molecules.

Physical Properties Analysis

The study of its physical properties involves understanding the compound's stability, melting point, solubility, and morphology. However, specific details on these aspects require further investigation and are not explicitly detailed in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for further functionalization, and the impact of its nitrobenzylidene moiety on its chemical behavior, are intrinsic to its synthetic utility and biological activity. The compound's interaction with aldehydes to form imines underlines its versatile chemical nature.

科学研究应用

抗微生物活性

研究表明,1,2,4-三嗪衍生物(包括6-甲基-4-[(3-硝基亚苄基)氨基]-3-硫代-3,4-二氢-1,2,4-三嗪-5(2H)-酮)具有作为抗微生物剂的潜力。例如,一些研究合成了1,2,4-三嗪结构的变体新化合物,以评估其抗微生物功效。这些研究强调了结构修饰在增强抗菌性能中的重要性,表明该化合物可以作为开发新的抗菌剂的有价值的支架 (Bawazir & Abdel-Rahman, 2018).

缓蚀

该化合物也被认为是一种有效的缓蚀剂,特别是对于盐酸溶液中的低碳钢。研究表明,其缓蚀效率可以达到显着水平,说明其在金属腐蚀受关注的行业中的应用潜力。这突出了该化合物在科学研究和实际工业应用中的双重用途,提供了一种经济有效的防腐蚀手段 (Merimi et al., 2019).

光伏器件应用

另一个应用领域是光伏器件的开发。该化合物已被探索用于提高光伏器件效率的效用。对该化合物衍生物的光谱性质和理论计算的研究表明,它们在提高太阳能电池性能方面具有潜力。这在可再生能源的背景下尤为重要,在该背景下,人们一直在寻求高效且具有成本效益的材料 (Halim et al., 2018).

合成和表征

该化合物及其衍生物的合成和表征已得到广泛研究,为进一步探索其应用奠定了基础。研究详细介绍了合成过程,包括无溶剂微波合成,这提供了一种生产这些化合物的环保且有效的方法。此类研究不仅扩大了对该化合物化学性质的理解,而且还为其在包括材料科学和化学工程在内的各个领域的应用开辟了途径 (Tabatabaee et al., 2007).

属性

IUPAC Name |

6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O3S/c1-7-10(17)15(11(20)14-13-7)12-6-8-3-2-4-9(5-8)16(18)19/h2-6H,1H3,(H,14,20)/b12-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAVYQVEXCPHAD-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N(C1=O)N=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401103657 | |

| Record name | 6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658358 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

CAS RN |

1002103-80-1 | |

| Record name | 6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5587660.png)

![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5587666.png)

![4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5587675.png)

![N-[4-(4-cyanophenoxy)phenyl]-2-furamide](/img/structure/B5587688.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5587719.png)

![4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)